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Abstract

BPU17 is a novel benzoylphenylurea derivative that has emerged as a potent dual inhibitor of
angiogenesis and fibrosis.[1] It exerts its biological effects through a unique mechanism of
action involving direct binding to Prohibitin 1 (PHB1), leading to the disruption of the Prohibitin
1-Prohibitin 2 (PHB2) heterodimer and subsequent mild mitochondrial dysfunction. This
cascade ultimately represses the Serum Response Factor (SRF)-dependent transcription, a
key pathway in cell motility, collagen synthesis, and the epithelial-mesenchymal transition
(EMT).[2] Preclinical studies have identified BPU17 as a promising therapeutic candidate for
neovascular age-related macular degeneration (NnAMD), a condition characterized by both
choroidal neovascularization and subretinal fibrosis.[1][2] This document provides a
comprehensive overview of the discovery, mechanism of action, and biological evaluation of
BPU17, including generalized experimental protocols relevant to its study.

Discovery and Rationale

BPU17 was identified from a screen of dozens of benzylphenylurea (BPU) derivatives for anti-
myofibroblast activity.[2] The initial rationale stemmed from previous findings that BPU
derivatives could inhibit the function of cancer-associated fibroblasts.[2] Inflammation-induced
choroidal neovascularization followed by the epithelial-mesenchymal transition (EMT) of retinal
pigment epithelial (RPE) cells is a primary cause of neovascular age-related macular
degeneration (nAMD), where RPE-derived myofibroblasts lead to subretinal fibrosis.[2] BPU17
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was found to be the most potent derivative in suppressing myofibroblast activity and was
subsequently shown to inhibit subretinal fibrosis in a mouse model of retinal degeneration.[2]

Synthesis of BPU17

The precise, step-by-step synthesis protocol for BPU17 has not been detailed in the currently
available scientific literature. Benzoylphenylurea derivatives are typically synthesized through
established organic chemistry reactions. A general, hypothetical synthesis workflow is
presented below.
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General synthetic workflow for a benzoylphenylurea derivative.

Mechanism of Action

BPU17's mechanism of action is multifaceted, initiating with its binding to Prohibitin 1 (PHB1).
This interaction disrupts the formation of the PHB1-PHB2 complex, which is crucial for
mitochondrial integrity and function. The resulting mild mitochondrial dysfunction triggers a
downstream signaling cascade that leads to the repression of SRF/CArG box-dependent
transcription. This is achieved by inhibiting the expression of SRF cofactors, including
Myocardin-Related Transcription Factors (MRTF-A and -B) and Cysteine and glycine-rich
protein 2 (CRP2).[1][2] The inhibition of this transcriptional pathway is the basis for BPU17's
anti-fibrotic and anti-angiogenic effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [BPU17: A Novel Dual Inhibitor of Angiogenesis and
Fibrosis Through Prohibitin Binding]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15578675#investigating-the-discovery-and-
synthesis-of-bpul7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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